molecular formula C7H7FN2O3 B1249924 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 72975-34-9

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1249924
CAS RN: 72975-34-9
M. Wt: 186.14 g/mol
InChI Key: JZQAIMCHSQGJLZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-Fluorouracil (5-FU), is a chemotherapy drug that is commonly used to treat various types of cancer. It is a pyrimidine analog that inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells.

Mechanism of Action

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil works by inhibiting the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. It is converted into an active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which binds to thymidylate synthase, an enzyme that is involved in the synthesis of thymidine. This binding prevents the synthesis of thymidine, which is essential for DNA replication. As a result, the growth and division of cancer cells are inhibited.
Biochemical and Physiological Effects:
5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has both biochemical and physiological effects on the body. Biochemically, it inhibits the synthesis of DNA and RNA, as discussed earlier. Physiologically, it can cause a range of side effects, including nausea, vomiting, diarrhea, fatigue, and hair loss. It can also affect the bone marrow, leading to a decrease in the production of white blood cells, red blood cells, and platelets.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in lab experiments is its well-established anti-cancer properties. It is a widely used chemotherapy drug that has been extensively studied. However, one limitation is that it can have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil. One area of focus is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of focus is the identification of biomarkers that can predict response to treatment, which can help personalize treatment for individual patients. Additionally, there is ongoing research into the use of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil in combination with other drugs or therapies to improve treatment outcomes.

Synthesis Methods

The synthesis of 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil involves the reaction of 5-fluorouracil-6-carboxylic acid with acetic anhydride to form 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione. This reaction is catalyzed by sulfuric acid or hydrochloric acid. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been extensively studied for its anti-cancer properties. It is widely used to treat various types of cancer, including breast, colon, rectal, and stomach cancer. It has also been used in combination with other chemotherapy drugs to improve treatment outcomes. In addition to its anti-cancer properties, 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dioneil has been studied for its potential use in the treatment of viral infections, such as hepatitis B and C.

properties

IUPAC Name

5-fluoro-1-(2-oxopropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-4(11)2-10-3-5(8)6(12)9-7(10)13/h3H,2H2,1H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAIMCHSQGJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439207
Record name 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72975-34-9
Record name 5-Fluoro-1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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